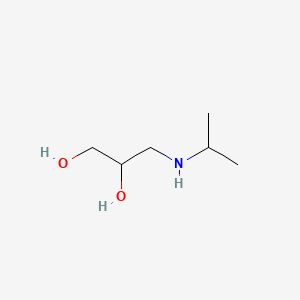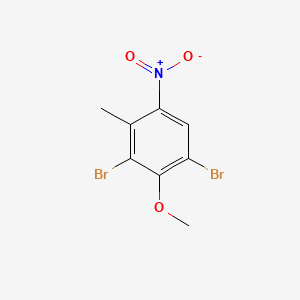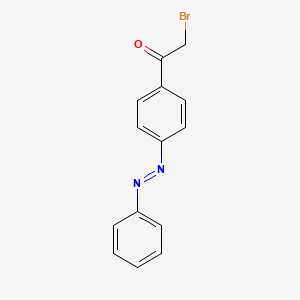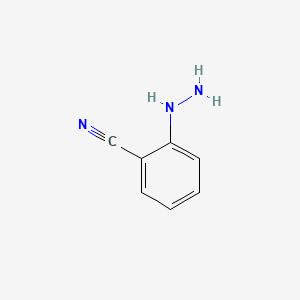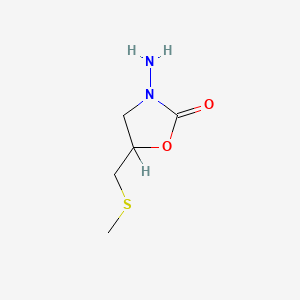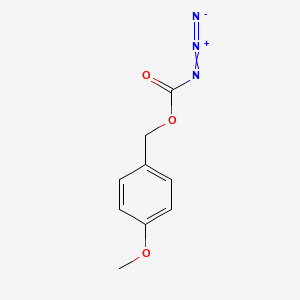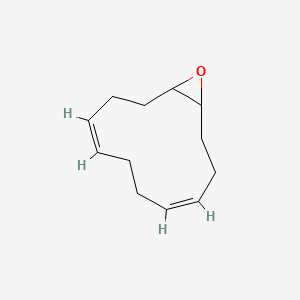
9,10-Epoxy-1,5-cyclododecadiene
Descripción general
Descripción
9,10-Epoxy-1,5-cyclododecadiene, also known as cyclododecene oxide, is a cyclic organic compound with the molecular formula C12H18O. It is a versatile intermediate in organic synthesis and is used in a variety of applications, including as a starting material for the synthesis of pharmaceuticals, agrochemicals, and fragrances. In
Aplicaciones Científicas De Investigación
Catalyst in Chemical Reactions
ECDD is obtained by the epoxidation of 1,5,9-cyclododecatriene (CDT) with hydrogen peroxide over the Ti-MCM-41 catalyst . The process parameters such as temperature, CDT:H2O2 molar ratio, solvent composition and its type, and catalyst content can influence the course of the process .
Production of Cross-linked Polymers
Due to the high degree of functionalization of the molecule, ECDD can be used in the production of cross-linked polymers .
Component in Lithium-ion Batteries
Polymers obtained with the use of ECDD are used in the production of batteries . Specifically, they can be used as elements of lithium-ion batteries .
Component in Capacitors
In addition to batteries, ECDD-enhanced polymers can also be used in capacitors .
Production of Anti-static Coatings
ECDD can be used in the production of anti-static coatings . These coatings can help reduce the buildup of static electricity.
Production of High-Temperature Resistant Materials
ECDD can be used in the production of cross-linked acrylic rubber that is resistant to oils at high temperatures .
Production of Antibacterial Coatings
ECDD can also be used in the production of antibacterial coatings . These coatings can help prevent the growth of bacteria on various surfaces.
Ingredient for Perfumes
Pure ECDD can be used as ingredients for perfumes with musky and earthy scents .
Mecanismo De Acción
Target of Action
The primary target of 9,10-Epoxy-1,5-cyclododecadiene is the double bonds present in its structure. The compound interacts with these double bonds during the process of epoxidation .
Mode of Action
9,10-Epoxy-1,5-cyclododecadiene undergoes a chemical reaction known as epoxidation. This process involves the addition of an oxygen atom to the double bonds present in the compound, resulting in the formation of an epoxide group . The epoxidation of 9,10-Epoxy-1,5-cyclododecadiene is typically carried out using hydrogen peroxide as the oxidizing agent .
Biochemical Pathways
The epoxidation of 9,10-Epoxy-1,5-cyclododecadiene affects the compound’s chemical structure and properties. The addition of an oxygen atom to the compound’s double bonds results in the formation of an epoxide group, which can further react with other substances or undergo additional chemical transformations .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density, suggest that it may have low water solubility and high lipid solubility . These properties could influence the compound’s bioavailability and its distribution within the body.
Result of Action
The epoxidation of 9,10-Epoxy-1,5-cyclododecadiene results in the formation of an epoxide group. This group can increase the degree of crosslinking in polymers, making the compound useful in the production of various materials, including elements of lithium-ion batteries, anti-static coatings, and cross-linked acrylic rubber resistant to oils at high temperatures .
Action Environment
The action of 9,10-Epoxy-1,5-cyclododecadiene is influenced by several environmental factors. For instance, the temperature and the type of solvent used can affect the course of the epoxidation process . Additionally, the presence of a catalyst, such as tungsten compounds, can significantly enhance the efficiency of the reaction .
Propiedades
IUPAC Name |
(4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVDWLTQIPNLN-GLIMQPGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(O2)CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CCC2OC2CC/C=C\C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Epoxy-1,5-cyclododecadiene | |
CAS RN |
943-93-1 | |
| Record name | 1,2-Epoxy-5,9-cyclododecadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-oxabicyclo[10.1.0]trideca-4,8-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

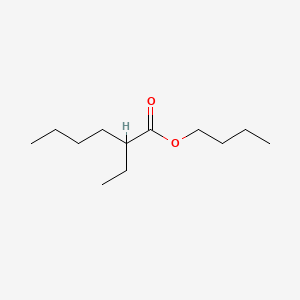
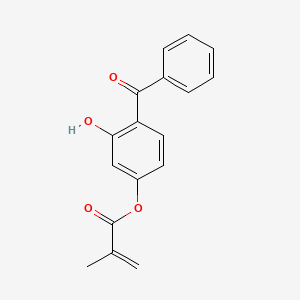



![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)
